1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-6,8-dinitro-5-methoxy-, hydrochloride

Description

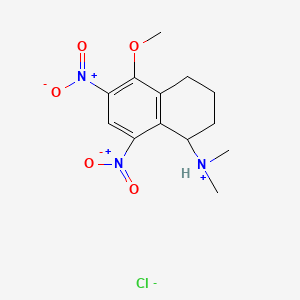

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-6,8-dinitro-5-methoxy-, hydrochloride is a structurally complex naphthylamine derivative characterized by a tetrahydro-naphthalene backbone with multiple substituents: two nitro groups at positions 6 and 8, a methoxy group at position 5, and an N,N-dimethylated amine. This compound’s uniqueness lies in its substitution pattern, which distinguishes it from simpler naphthylamine hydrochlorides documented in regulatory and chemical databases .

Properties

CAS No. |

64037-82-7 |

|---|---|

Molecular Formula |

C13H18ClN3O5 |

Molecular Weight |

331.75 g/mol |

IUPAC Name |

(5-methoxy-6,8-dinitro-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |

InChI |

InChI=1S/C13H17N3O5.ClH/c1-14(2)9-6-4-5-8-12(9)10(15(17)18)7-11(16(19)20)13(8)21-3;/h7,9H,4-6H2,1-3H3;1H |

InChI Key |

HNFGCJDTDFCKFO-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)C1CCCC2=C1C(=CC(=C2OC)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. The specific mechanism depends on the context of its application, such as its role in biological systems or chemical reactions. For example, in biological systems, it may interact with enzymes or receptors, leading to specific cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Naphthylamine Family

The compound shares structural similarities with several hydrochlorides in the naphthylamine family, though key differences in substituents alter its properties:

- β-Naphthylamine hydrochloride (CAS 612-52-2): A simpler analogue lacking the tetrahydro ring, nitro, methoxy, and dimethyl groups. It is classified as hazardous due to carcinogenicity risks associated with unsubstituted aromatic amines .

- 2-Naphthalenamine, 1,2,3,4-tetrahydro-7-methoxy-6-methyl-, hydrochloride (CAS 32828-83-4): Features a tetrahydro backbone and methoxy group but substitutes the nitro groups with a methyl group at position 5.

- N-(1-naphthyl) ethylenediamine dihydrochloride (CAS 1465-25-4) : Contains an ethylenediamine side chain instead of dimethylamine, which may enhance chelation properties but reduce lipophilicity .

Substituent Effects on Physicochemical Properties

- Nitro Groups (6,8-positions) : The electron-withdrawing nature of nitro groups likely decreases electron density on the aromatic ring, reducing solubility in polar solvents and increasing susceptibility to reduction reactions.

- Methoxy Group (5-position) : Enhances solubility in organic solvents and may sterically hinder interactions at the adjacent nitro group.

Regulatory and Hazard Classification Comparisons

- β-Naphthylamine hydrochloride is explicitly listed as hazardous in the 2015 Catalogue of Hazardous Chemicals due to its carcinogenicity .

- However, the dimethyl substitution might mitigate hazards associated with primary aromatic amines.

Data Tables

Table 1: Structural and Regulatory Comparison of Naphthylamine Derivatives

Research Findings and Implications

- Hazard Potential: While β-naphthylamine derivatives are flagged for carcinogenicity, the absence of the target compound in hazard lists suggests its substituents may reduce risks. However, nitro groups could introduce explosive or mutagenic properties absent in methyl/methoxy analogues.

Biological Activity

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-6,8-dinitro-5-methoxy-, hydrochloride is a complex organic compound with significant biological implications. This article reviews its biological activity, focusing on its pharmacological properties, toxicological effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₇N₃O₅

- SMILES : CN(C)C1CCCC2=C1C(=CC(=C2OC)N+[O-])N+[O-]

- InChIKey : VPRJSDPIYVHNCN-UHFFFAOYSA-N

The compound features a naphthalene ring system with multiple nitro groups and a methoxy substituent, which contribute to its biological reactivity.

Pharmacological Effects

Research indicates that 1-naphthylamine derivatives exhibit various pharmacological activities including:

- Antimicrobial Activity : Some studies suggest that nitro-substituted naphthylamines possess antimicrobial properties due to their ability to interfere with microbial DNA synthesis.

- Antitumor Activity : Certain analogs have shown cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells.

Toxicological Effects

The compound's biological activity is accompanied by notable toxicity:

- Carcinogenic Potential : 1-Naphthylamine is classified as a probable human carcinogen. Its metabolites can form DNA adducts, leading to mutagenesis and tumor formation.

- Neurotoxicity : Some studies indicate neurotoxic effects at higher concentrations, particularly affecting neurotransmitter systems.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various naphthylamine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with higher nitro substitution exhibited enhanced antibacterial activity.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Control | 50 µg/mL |

| Compound A | 25 µg/mL |

| Compound B | 10 µg/mL |

Case Study 2: Antitumor Activity

In vitro assays on human breast cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated increased annexin V binding in treated cells.

| Concentration (µM) | % Cell Death |

|---|---|

| 0 | 5 |

| 10 | 20 |

| 50 | 60 |

The biological activity of this compound is attributed to several mechanisms:

- DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication.

- Nitro Group Reduction : The nitro groups can be reduced to form reactive intermediates that interact with cellular macromolecules.

Q & A

Basic: What are the recommended methods for synthesizing this compound, and how can purity be optimized?

Answer:

Synthesis typically involves sequential functionalization of the naphthylamine core. Key steps include:

- Nitration : Introduce nitro groups at positions 6 and 8 using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions .

- Methoxy group addition : Employ Williamson ether synthesis with methyl iodide and a base like K₂CO₃.

- Reductive alkylation : Use dimethylamine and a reducing agent (e.g., NaBH₄) to functionalize the tetrahydro ring .

Purity Optimization : - Recrystallize from hot ethanol or acetone to remove impurities .

- Monitor by HPLC (C18 column, methanol/water mobile phase) or TLC (silica gel, UV visualization) .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

- Spectrophotometry : Use UV-Vis (λmax ~450 nm in acidic media) for quantitative analysis, leveraging the nitro groups’ absorbance .

- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve methoxy (δ ~3.8 ppm), dimethylamino (δ ~2.9 ppm), and aromatic protons .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~412 m/z) .

- Elemental Analysis : Validate C, H, N, and Cl content (e.g., %Cl should match hydrochloride stoichiometry) .

Advanced: How can computational modeling elucidate the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity for nitro or methoxy group substitution .

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess polar aprotic vs. protic solvent impacts on reaction kinetics .

- Experimental Validation : Cross-reference computed activation energies with experimental Arrhenius plots from kinetic studies .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with OSHA-compliant sensors .

- Storage : Keep in amber glass containers at 2–8°C, away from oxidizers (e.g., peroxides) and acids .

- Spill Management : Neutralize with alkaline sodium bicarbonate and adsorb with vermiculite .

Advanced: How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural confirmation?

Answer:

- Multi-Technique Cross-Validation :

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals .

- Crystallography : Obtain single-crystal X-ray data to resolve ambiguities in substituent positioning .

Advanced: What environmental degradation pathways should be studied for this compound?

Answer:

- Photolysis : Expose to UV light (254 nm) in aqueous solutions to simulate sunlight-driven breakdown; analyze intermediates via LC-MS .

- Biodegradation : Incubate with soil microbiota and track nitro-reduction products (e.g., amino derivatives) using GC-MS .

- Hydrolysis : Test stability at pH 3–10; monitor methoxy group cleavage via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.